1-Propionyl-eth-lad

Catalog No.
S14396979
CAS No.
M.F
C24H31N3O2
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propionyl-eth-lad

Product Name

1-Propionyl-eth-lad

IUPAC Name

(6aR,9R)-N,N,7-triethyl-4-propanoyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C24H31N3O2/c1-5-22(28)27-15-16-13-21-19(18-10-9-11-20(27)23(16)18)12-17(14-26(21)8-4)24(29)25(6-2)7-3/h9-12,15,17,21H,5-8,13-14H2,1-4H3/t17-,21-/m1/s1

InChI Key

MLOFCBXSOAYCIF-DYESRHJHSA-N

Canonical SMILES

CCC(=O)N1C=C2CC3C(=CC(CN3CC)C(=O)N(CC)CC)C4=C2C1=CC=C4

Isomeric SMILES

CCC(=O)N1C=C2C[C@@H]3C(=C[C@H](CN3CC)C(=O)N(CC)CC)C4=C2C1=CC=C4

1-Propionyl-eth-lad, or 1-propionyl-6-ethyl-6-nor-lysergic acid diethylamide, is a derivative of the well-known psychedelic compound LSD. The addition of a propionyl group at the nitrogen atom of the indole ring distinguishes it from other lysergamides, such as ETH-LAD and LSD itself. This modification may influence its pharmacological profile, including potency and duration of effects. The compound has been noted for its structural similarity to both 1-propionyl-LSD and ETH-LAD, suggesting that it may share some psychoactive properties with these substances .

The chemical behavior of 1-propionyl-eth-lad has been studied in various contexts, particularly regarding its stability and metabolic pathways. Research indicates that 1-propionyl-eth-lad can undergo hydrolysis in biological systems, leading to the formation of ETH-LAD when incubated in human serum. This suggests that 1-propionyl-eth-lad may act as a prodrug, with the potential for conversion to more active metabolites within the body .

In terms of analytical chemistry, mass spectrometry has been employed to elucidate fragmentation patterns of 1-propionyl-eth-lad, revealing distinct ion clusters that can help differentiate it from closely related compounds such as LSD and 1-propionyl-LSD .

The biological activity of 1-propionyl-eth-lad is primarily characterized by its psychedelic effects, which are believed to be mediated through interactions with serotonin receptors in the brain, similar to those observed with LSD. Initial studies suggest that it may exhibit a potency greater than that of LSD itself, although comprehensive clinical data on its effects in human subjects remains limited .

Synthesis of 1-propionyl-eth-lad typically involves multi-step organic reactions starting from lysergic acid derivatives. The synthesis process may include:

  • Formation of the Propionyl Group: This is achieved through acylation reactions where propionic anhydride or propionyl chloride is reacted with an appropriate nitrogen source derived from lysergic acid.
  • Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to isolate the desired product from by-products.
  • Characterization: The final product is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity .

While research on 1-propionyl-eth-lad is still emerging, its primary applications lie within scientific studies exploring psychoactive compounds. Potential areas of application include:

  • Psychedelic Research: Investigating the effects on consciousness and perception.
  • Therapeutic Studies: Exploring potential benefits for mental health conditions such as depression or anxiety.
  • Analytical Chemistry: Developing methods for detecting and quantifying lysergamides in biological samples.

Several compounds share structural similarities with 1-propionyl-eth-lad. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesPotencyUnique Properties
LSD (Lysergic Acid Diethylamide)Base structure with diethylamide groupStandard referenceWell-studied; known for intense psychedelic effects
ETH-LAD (6-Ethyl-6-Nor-Lysergic Acid Diethylamide)Ethyl group instead of methyl at position 6More potent than LSDShorter duration; distinct subjective effects
1P-LSD (1-Propionyl-Lysergic Acid Diethylamide)Propionyl group at nitrogenSimilar to LSDActs as a prodrug converting to LSD
AL-LAD (N-Allyl-Nor-Lysergic Acid Diethylamide)Allyl group substitutionComparable potencyUnique profile; different subjective experiences

These compounds illustrate the diversity within the lysergamide class, each presenting unique pharmacological properties while sharing a common structural framework.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

393.24162724 g/mol

Monoisotopic Mass

393.24162724 g/mol

Heavy Atom Count

29

UNII

HA76076A0R

Wikipedia

1P-ETH-LAD

Dates

Last modified: 08-10-2024

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